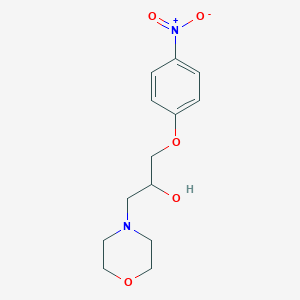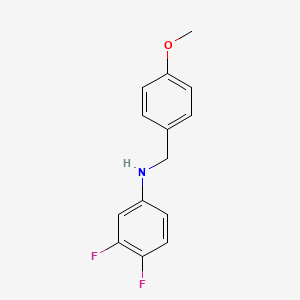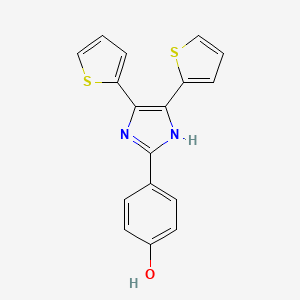
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MNPA is a beta-adrenergic receptor antagonist that has been shown to have promising effects on the cardiovascular system and other physiological processes.
作用機序
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 and beta-2 adrenergic receptors. By blocking the action of adrenaline and noradrenaline, 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol reduces the heart rate and blood pressure, leading to a decrease in cardiac output and a relaxation of the blood vessels. This mechanism of action makes 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol a potential treatment for cardiovascular diseases such as hypertension and heart failure.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has various biochemical and physiological effects, including a reduction in heart rate and blood pressure, an increase in cardiac output, and a relaxation of the blood vessels. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its specificity for the beta-adrenergic receptors, which allows for targeted research on the cardiovascular system and other physiological processes. However, one limitation of using 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, including its potential use as a therapeutic agent for cardiovascular diseases, anxiety, and depression. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, as well as its long-term effects on the body. Additionally, research is needed to explore the potential use of 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol acts as a beta-adrenergic receptor antagonist, targeting the beta-1 and beta-2 adrenergic receptors and leading to a reduction in heart rate and blood pressure. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has various potential therapeutic applications, including the treatment of hypertension, heart failure, anxiety, and depression. Further research is needed to determine the optimal dosage and delivery method for 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, as well as its long-term effects on the body.
合成法
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with morpholine, followed by the addition of isopropyl chloroformate and subsequent reduction with sodium borohydride. The resulting product is 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol, which can be purified through various methods such as recrystallization or column chromatography.
科学的研究の応用
1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has been studied in various scientific fields, including pharmacology, neuroscience, and cardiology. Its potential therapeutic applications range from the treatment of hypertension and heart failure to the management of anxiety and depression. 1-(4-morpholinyl)-3-(4-nitrophenoxy)-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
1-morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c16-12(9-14-5-7-19-8-6-14)10-20-13-3-1-11(2-4-13)15(17)18/h1-4,12,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJXESADGOQCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)
![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)